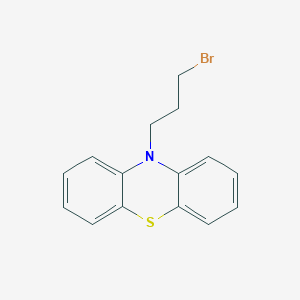

10-(3-Bromopropyl)-10H-phenothiazine

概要

説明

10-(3-Bromopropyl)-10H-phenothiazine is a derivative of phenothiazine, a tricyclic compound containing nitrogen and sulfur. This compound has the molecular formula C15H14BrNS and a molecular weight of 320.25 g/mol . It is typically a white solid and is soluble in solvents such as dichloromethane, diethyl ether, and ethyl acetate . Phenothiazine derivatives are known for their diverse applications in medicinal chemistry, particularly in the development of antipsychotic and antiemetic drugs.

準備方法

Synthetic Routes and Reaction Conditions

10-(3-Bromopropyl)-10H-phenothiazine can be synthesized through a two-step reaction process involving phenothiazine and 1,3-dibromopropane. The first step involves the reaction of phenothiazine with sodium hydride in N,N-dimethylformamide (DMF) at room temperature for four hours . This is followed by the addition of 1,3-dibromopropane to the reaction mixture at 0°C, which is then stirred for an additional three hours .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the final product.

化学反応の分析

Types of Reactions

10-(3-Bromopropyl)-10H-phenothiazine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom in the 3-bromopropyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.

Oxidation and Reduction Reactions: The phenothiazine core can undergo oxidation to form sulfoxides or sulfones, and reduction to form dihydrophenothiazines.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. These reactions typically occur under mild conditions, often in the presence of a base.

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

Substitution Products: Various substituted phenothiazine derivatives depending on the nucleophile used.

Oxidation Products: Phenothiazine sulfoxides and sulfones.

Reduction Products: Dihydrophenothiazines.

科学的研究の応用

Medicinal Chemistry

Anticancer Activity

Phenothiazine derivatives, including 10-(3-bromopropyl)-10H-phenothiazine, have been studied for their anticancer properties. Research indicates that compounds with similar structures can exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that certain phenothiazine derivatives can inhibit the growth of leukemia and colon cancer cells, demonstrating efficacy comparable to established chemotherapeutics like cisplatin .

Mechanism of Action

The mechanism by which these compounds exert their anticancer effects often involves the induction of apoptosis in cancer cells and the inhibition of tumor necrosis factor-alpha (TNF-α) production. In vitro studies revealed that specific derivatives could significantly reduce the proliferative response of human peripheral blood mononuclear cells (PBMC) when exposed to phytohemagglutinin A (PHA) and lipopolysaccharide (LPS) . This suggests that this compound may also possess immunomodulatory properties.

Material Science

Synthesis of Functional Materials

The ability to modify the phenothiazine structure allows for the development of new materials with tailored properties. For example, this compound can serve as a precursor for self-assembled monolayers (SAMs) on gold surfaces, which are useful in biosensors and electronic devices . The bromine substituent facilitates further reactions such as Suzuki coupling, enabling the synthesis of complex organic materials with desired electronic or optical properties.

Fluorescent Properties

Phenothiazine derivatives are known for their fluorescent characteristics, making them suitable candidates for applications in photonics and optoelectronics. The incorporation of alkyl chains and halogens can enhance these properties, leading to potential uses in light-emitting devices and sensors .

Sensor Technology

Development of Chemical Sensors

Recent advancements have seen the application of phenothiazine-based compounds in sensor technology. For instance, sensors incorporating phenothiazine derivatives have been developed to detect specific ions or molecules due to their selective binding properties. The unique electronic structure of this compound may enhance the sensitivity and selectivity of these sensors .

Case Studies and Research Findings

作用機序

The mechanism of action of 10-(3-Bromopropyl)-10H-phenothiazine is similar to other phenothiazine derivatives. It primarily acts by modulating neurotransmitter activity in the brain. Phenothiazines are known to block dopamine receptors, particularly the D2 receptor, which helps in reducing symptoms of psychosis . Additionally, they may interact with other neurotransmitter systems, including serotonin and norepinephrine pathways .

類似化合物との比較

Similar Compounds

Chlorpromazine: A widely used antipsychotic drug with a similar phenothiazine core structure.

Promethazine: An antiemetic and antihistamine with structural similarities to 10-(3-Bromopropyl)-10H-phenothiazine.

Thioridazine: Another antipsychotic with a phenothiazine backbone.

Uniqueness

This compound is unique due to the presence of the 3-bromopropyl group, which can be further modified to create a variety of derivatives with potentially diverse biological activities. This makes it a valuable compound for medicinal chemistry research and the development of new therapeutic agents.

生物活性

10-(3-Bromopropyl)-10H-phenothiazine is a derivative of phenothiazine, a class of compounds known for their diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound exhibits potential therapeutic effects, especially in cancer treatment and immunomodulation. The following sections detail its biological activity, including mechanisms of action, case studies, and comparative analyses with related compounds.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula: C₁₃H₁₃BrN₂S

- Molecular Weight: 305.22 g/mol

This compound features a phenothiazine core with a bromopropyl group at the 10-position, which is crucial for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various cellular targets:

- Anticancer Activity: The compound has been shown to inhibit cell proliferation in several cancer cell lines, including leukemia (L-1210) and colon carcinoma (SW-948) cells. Its mechanism involves the induction of apoptosis and disruption of cell cycle progression, similar to established chemotherapeutic agents like cisplatin .

- Immunomodulatory Effects: Studies indicate that this compound can modulate immune responses by inhibiting the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) in human peripheral blood mononuclear cells (PBMC) stimulated by lipopolysaccharide (LPS) .

Table 1: Summary of Biological Activities

Case Studies

-

Anticancer Studies:

In a study examining the antiproliferative effects of phenothiazine derivatives, this compound was found to exhibit comparable efficacy to cisplatin against L-1210 leukemia cells. The compound induced apoptosis through caspase activation pathways, highlighting its potential as a chemotherapeutic agent . -

Immunological Properties:

A detailed analysis of the immunomodulatory effects revealed that this compound significantly inhibited TNF-α production in PBMCs. This effect was dose-dependent, suggesting that the compound could be explored for therapeutic applications in inflammatory diseases .

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with other phenothiazine derivatives:

特性

IUPAC Name |

10-(3-bromopropyl)phenothiazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14BrNS/c16-10-5-11-17-12-6-1-3-8-14(12)18-15-9-4-2-7-13(15)17/h1-4,6-9H,5,10-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUQMXOSUNXWHPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N(C3=CC=CC=C3S2)CCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14BrNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20534150 | |

| Record name | 10-(3-Bromopropyl)-10H-phenothiazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20534150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92357-95-4 | |

| Record name | 10-(3-Bromopropyl)-10H-phenothiazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20534150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。